molecular formula C23H20FNO2 B2844018 2-benzyl-5-[(4-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850905-31-6

2-benzyl-5-[(4-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2844018
CAS No.: 850905-31-6
M. Wt: 361.416
InChI Key: VACAZYQVEDLRNR-UHFFFAOYSA-N
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Description

2-benzyl-5-[(4-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a methoxy group attached to a dihydroisoquinolinone core

Scientific Research Applications

2-benzyl-5-[(4-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a subject of interest in the study of enzyme interactions and receptor binding.

    Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activity.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activities and the development of methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-[(4-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps, including the formation of the isoquinoline core and the introduction of the benzyl and fluorophenyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-[(4-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-benzyl-5-[(4-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one include other isoquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO2/c24-19-11-9-18(10-12-19)16-27-22-8-4-7-21-20(22)13-14-25(23(21)26)15-17-5-2-1-3-6-17/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACAZYQVEDLRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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